molecular formula C24H24N4O3 B2688773 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946200-40-4

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2688773
CAS No.: 946200-40-4
M. Wt: 416.481
InChI Key: BTQFOSBYVLASBR-UHFFFAOYSA-N
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Description

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Optimization

Research in the field of medicinal chemistry has explored the structural optimization of chemical compounds similar to 5-(4-Benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile for enhanced biological activity and solubility. For instance, the study by Collins et al. (1998) delved into optimizing the phenyl alkyl ether moiety of PPARgamma agonists, demonstrating the impact of structural modifications on the compounds' solubility and potency (Collins et al., 1998). This kind of research highlights the ongoing efforts to refine chemical structures for better therapeutic outcomes.

Novel Compound Synthesis

The synthesis of novel compounds utilizing 5-amino-2-phenyloxazole-4-carbonitrile as a building block showcases the versatility of this chemical framework. Lemaire et al. (2015) reported the creation of a range of molecules, including pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, underscoring the chemical's utility in generating diverse molecular architectures (Lemaire et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of compounds structurally related to 5-(4-Benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has yielded promising results. Al‐Azmi and Mahmoud (2020) synthesized novel derivatives and evaluated their effectiveness against microbial agents, contributing to the search for new antimicrobial therapies (Al‐Azmi & Mahmoud, 2020).

Anticancer Evaluation

The synthesis of new derivatives and their evaluation for anticancer activity represents another vital area of research. Kachaeva et al. (2018) examined 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their potential as anticancer agents, demonstrating the ongoing effort to identify novel therapeutics (Kachaeva et al., 2018).

Antioxidant Properties

Investigations into the antioxidant capabilities of related compounds highlight the breadth of research applications. Salem and Errayes (2016) synthesized novel pyrimidine-containing heterocycles and assessed their antioxidant activity, contributing to our understanding of these compounds' potential health benefits (Salem & Errayes, 2016).

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-2-16-30-20-10-8-18(9-11-20)22-26-21(17-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFOSBYVLASBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.